molecular formula C13H17N3O3S B2708660 N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide CAS No. 108903-26-0

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide

Cat. No.: B2708660
CAS No.: 108903-26-0
M. Wt: 295.36
InChI Key: SXZJAJXXKPFXJD-UHFFFAOYSA-N
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Description

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36 g/mol. This compound is known for its unique molecular structure, which includes an allyl group, a dimethoxybenzoyl group, and a hydrazinecarbothioamide moiety . It is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

The synthesis of N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones, forming new carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being performed. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a carbothioamide group.

    This compound derivatives: Various derivatives of the compound can be synthesized by modifying specific functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-7-14-13(20)16-15-12(17)9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,15,17)(H2,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJAJXXKPFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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